

Physical and chemical properties of Cyclopropyl 2,6-dimethylphenyl ketone

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Compound of Interest

Compound Name: Cyclopropyl 2,6-dimethylphenyl ketone

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An In-depth Technical Guide on Cyclopropyl 2,6-dimethylphenyl ketone

Notice: Publicly available scientific literature and chemical databases contain limited specific experimental data for **Cyclopropyl 2,6-dimethylphenyl ketone** (CAS Number: 870002-28-1). This guide provides a comprehensive overview based on the known properties of the closely related class of aryl cyclopropyl ketones, supplemented by the sparse information available for the target compound.

Introduction

Cyclopropyl 2,6-dimethylphenyl ketone is an aromatic ketone featuring a cyclopropyl group and a 2,6-dimethylphenyl substituent attached to the carbonyl carbon. Aryl cyclopropyl ketones are versatile building blocks in organic synthesis, valued for the unique reactivity imparted by the strained three-membered ring. This document aims to provide a technical overview of the physical and chemical properties, synthetic methods, and reactivity of this compound, drawing parallels from well-documented analogues.

Physicochemical Properties

Specific experimental data for **Cyclopropyl 2,6-dimethylphenyl ketone** is not readily available. The following table summarizes the basic molecular identifiers and provides

estimated properties based on the general characteristics of aryl cyclopropyl ketones. For comparison, the experimental data for the unsubstituted analogue, Cyclopropyl phenyl ketone, is also provided.

Table 1: Physicochemical Properties

Property	Cyclopropyl 2,6-dimethylphenyl ketone	Cyclopropyl phenyl ketone (Analogue for Comparison)
CAS Number	870002-28-1	3481-02-5[1][2][3]
Molecular Formula	C ₁₂ H ₁₄ O	C ₁₀ H ₁₀ O[1]
Molecular Weight	174.24 g/mol	146.19 g/mol [1]
Melting Point	Data not available	7-9 °C
Boiling Point	Data not available	121-123 °C at 15 mmHg
Density	Data not available	1.058 g/mL at 25 °C
Refractive Index	Data not available	n ₂₀ /D 1.553
Solubility	Expected to be soluble in common organic solvents.	Insoluble in water.

Spectral Data

Detailed spectral data for **Cyclopropyl 2,6-dimethylphenyl ketone** has not been published. However, the expected spectral characteristics can be inferred from the analysis of similar structures.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a multiplet in the upfield region), the aromatic protons of the dimethylphenyl ring, and the methyl protons as singlets.
- ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the carbons of the cyclopropyl ring, and the aromatic and methyl carbons of the dimethylphenyl group.

- **IR Spectroscopy:** The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1670-1690 cm^{-1} .
- **Mass Spectrometry:** The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns involving the cleavage of the cyclopropyl and phenyl groups.

Experimental Protocols: General Synthetic Routes

While a specific protocol for the synthesis of **Cyclopropyl 2,6-dimethylphenyl ketone** is not detailed in the literature, general methods for the preparation of aryl cyclopropyl ketones are well-established.

Friedel-Crafts Acylation of 1,3-Dimethylbenzene

A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This would involve the reaction of 1,3-dimethylbenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3).

Reaction:

General Experimental Protocol:

- To a cooled solution of 1,3-dimethylbenzene and a Lewis acid (e.g., AlCl_3) in an inert solvent (e.g., dichloromethane), cyclopropanecarbonyl chloride is added dropwise.
- The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or GC).
- The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
- The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO_4), and the solvent is removed under reduced pressure.
- The crude product is then purified by a suitable method, such as column chromatography or distillation.

Corey-Chaykovsky Cyclopropanation of a Chalcone Precursor

An alternative route involves the cyclopropanation of a corresponding α,β -unsaturated ketone (chalcone). This method is particularly useful for synthesizing substituted cyclopropyl ketones.

[4][5]

General Experimental Protocol:

- A solution of trimethylsulfoxonium iodide in a mixture of THF and DMSO is treated with sodium hydride at a low temperature to generate the sulfur ylide.[5]
- The corresponding chalcone (1-(2,6-dimethylphenyl)prop-2-en-1-one) is then added to the reaction mixture.
- The reaction is stirred until completion, then quenched with a cold aqueous solution of ammonium chloride.[5]
- The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
- Purification is typically achieved by column chromatography.

Chemical Reactivity

Aryl cyclopropyl ketones exhibit a rich and diverse reactivity, primarily centered around the activation of the cyclopropane ring by the adjacent carbonyl group.

Ring-Opening Reactions

The strained cyclopropane ring can undergo nucleophilic or electrophilic ring-opening reactions. Under acidic conditions, aryl cyclopropyl ketones can cyclize to form 1-tetralones.[6]

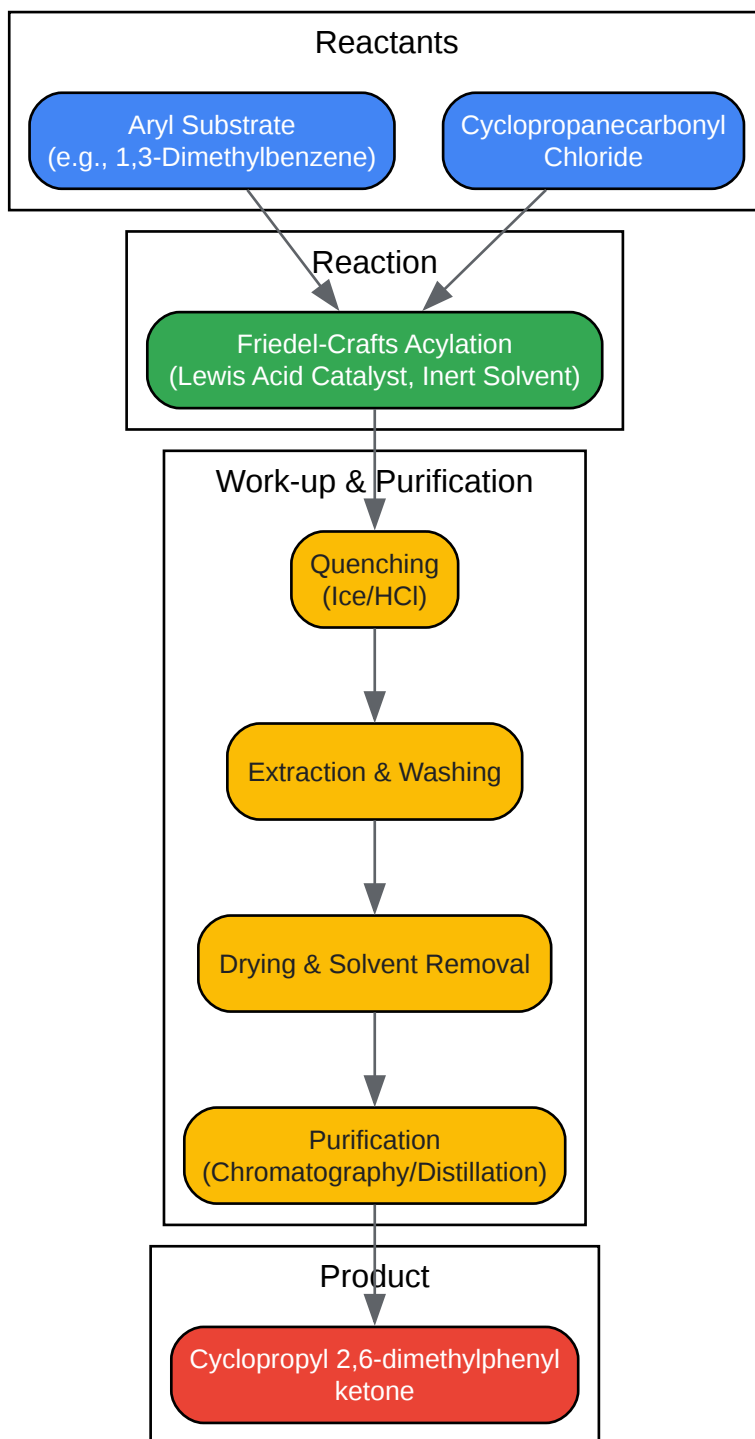
Cycloaddition Reactions

Aryl cyclopropyl ketones can participate in formal [3+2] cycloaddition reactions with olefins to produce highly substituted cyclopentane derivatives.[7] This transformation can be initiated by one-electron reduction of the ketone, often facilitated by photoredox catalysis.[7]

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of an aryl cyclopropyl ketone via a Friedel-Crafts acylation reaction.



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Caption: General workflow for the synthesis of aryl cyclopropyl ketones.

Conclusion

Cyclopropyl 2,6-dimethylphenyl ketone is a compound for which specific, detailed experimental data is scarce in the public domain. However, by examining the well-established chemistry of the broader class of aryl cyclopropyl ketones, its physical properties, spectral characteristics, and chemical reactivity can be reasonably predicted. The synthetic routes and reactions described herein are based on general methodologies for this class of compounds and provide a solid foundation for researchers and drug development professionals interested in its synthesis and potential applications. Further experimental investigation is required to fully characterize this specific molecule.

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